
1-(3-Bromophényl)pipéridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Bromophenyl)piperidin-4-one" is a brominated piperidinone derivative. Piperidinones are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, bonded to a carbonyl group. The presence of the bromophenyl group suggests potential for interesting chemical properties and reactivity due to the electron-withdrawing nature of the bromine atom.
Synthesis Analysis
The synthesis of related piperidinone compounds typically involves multi-step organic reactions. For instance, the preparation of a hydroxy-phenylquinolinone derivative was achieved using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the oxidation of a phenyl-piperidinyl ethanol with bromine led to the formation of a piperidin-2-one compound . These methods indicate that the synthesis of "1-(3-Bromophenyl)piperidin-4-one" could potentially involve similar strategies, such as the use of bromination agents and the construction of the piperidine ring followed by the introduction of the carbonyl group.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the absolute configuration of piperidinecarboxylic acid derivatives was elucidated using X-ray diffraction . The molecular geometry and electronic structure of piperidinone derivatives can also be studied using computational methods such as density functional theory (DFT), which provides insights into the conformational preferences and electronic distribution within the molecule .
Chemical Reactions Analysis
Piperidinone derivatives can undergo various chemical reactions. The presence of the carbonyl group makes them susceptible to nucleophilic attacks, and the bromophenyl group can participate in cross-coupling reactions. The reactivity of such compounds can be influenced by substituents in the beta-position of 1,3-dicarbonyl compounds, as seen in multicomponent reactions catalyzed by bromodimethylsulfonium bromide . These reactions can lead to the formation of highly functionalized piperidines, indicating that "1-(3-Bromophenyl)piperidin-4-one" may also be amenable to similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinone derivatives can be characterized using various spectroscopic techniques. FT-IR and FT-Raman spectroscopy can provide information on the vibrational structure of the compound , while NMR spectroscopy can offer insights into the electronic environment of the hydrogen and carbon atoms within the molecule . The molecular electrostatic potential (MEP) and natural bond orbital (NBO) analyses can be used to understand the stability and charge distribution in the molecule, which are important for predicting its reactivity .
Applications De Recherche Scientifique
Synthèse des dérivés de la pipéridine
1-(3-Bromophényl)pipéridin-4-one: sert de précurseur dans la synthèse de divers dérivés de la pipéridine. Ces dérivés sont essentiels au développement de nouveaux médicaments en raison de leur présence dans plusieurs classes de médicaments . La structure du composé permet des réactions intra- et intermoléculaires, conduisant à la formation de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones .
Applications pharmacologiques
Les dérivés de la pipéridine, y compris ceux dérivés de This compound, sont largement utilisés en pharmacologie. Ils présentent une large gamme d’activités biologiques et sont présents dans les médicaments ciblant diverses maladies telles que le cancer, les infections virales et les troubles neurologiques .
Agents anticancéreux
Des dérivés spécifiques de la pipéridine synthétisés à partir de This compound ont montré un potentiel en tant qu’agents anticancéreux. Ces composés peuvent interférer avec la prolifération des cellules cancéreuses et peuvent être utilisés dans le développement de nouveaux traitements oncologiques .
Applications antimicrobiennes et antifongiques
Les propriétés antimicrobiennes et antifongiques des dérivés de la pipéridine les rendent précieux dans le traitement des infections. Les dérivés de This compound pourraient être utilisés pour créer de nouveaux antibiotiques et médicaments antifongiques .
Utilisations analgésiques et anti-inflammatoires
Les dérivés de la pipéridine sont connus pour leurs effets analgésiques et anti-inflammatoires. La recherche sur les dérivés de This compound pourrait conduire au développement de nouveaux médicaments contre la douleur et anti-inflammatoires .
Troubles neurologiques
Des composés dérivés de This compound ont été étudiés pour leur potentiel dans le traitement des troubles neurologiques. Il s’agit notamment de la maladie d’Alzheimer, de la dépression et d’autres affections affectant le système nerveux central .
Mécanisme D'action
Target of Action
The primary target of 1-(3-Bromophenyl)piperidin-4-one, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor in the central nervous system that plays a key role in mediating the effects of opioids.
Mode of Action
Brorphine acts as a full agonist at the MOR . This means it binds to the MOR and activates it, leading to a biological response. It has greater potency than morphine and less potency than fentanyl . Its analgesic effects are reversed by an opioid antagonist , indicating its action is specific to opioid receptors.
Pharmacokinetics
It’s known that brorphine is trafficked as its hydrochloride salt , which would be water-soluble. This suggests it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Brorphine and their impact on its bioavailability are yet to be determined.
Result of Action
The activation of MOR by Brorphine leads to typical opioid effects such as respiratory depression and sedation . As a potent µ-opioid agonist, it would be expected to produce dependence similar to other opioid substances . Unverified online reports describe tolerance and withdrawal after repeated Brorphine use .
Action Environment
The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances can impact its effects. Deaths involving Brorphine have been reported in several countries, commonly occurring after use of Brorphine in combination with other opioids or with benzodiazepines
Propriétés
IUPAC Name |
1-(3-bromophenyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHASCGAIQGKHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640782 |
Source


|
| Record name | 1-(3-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016769-81-5 |
Source


|
| Record name | 1-(3-Bromophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

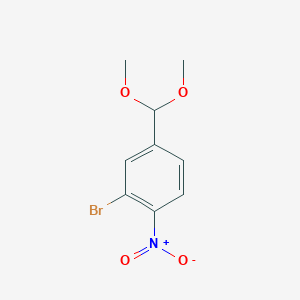
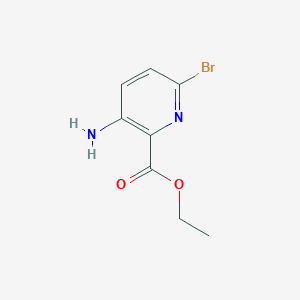

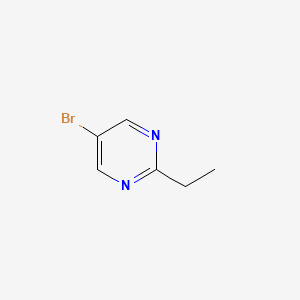
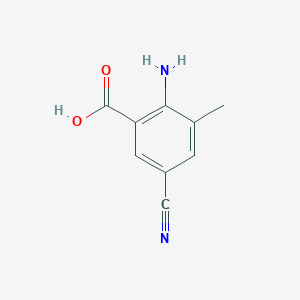

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

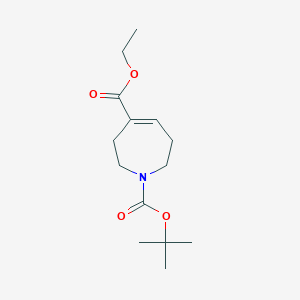

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)